molecular formula C11H14N2O B6894056 5-(Aminomethyl)-5-phenylpyrrolidin-2-one

5-(Aminomethyl)-5-phenylpyrrolidin-2-one

Cat. No.: B6894056
M. Wt: 190.24 g/mol
InChI Key: LYBQZMZGFOEMHL-UHFFFAOYSA-N
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Description

Contextualization of Pyrrolidin-2-one Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The pyrrolidin-2-one nucleus is a fundamental structural motif found in a wide array of natural products and synthetic pharmaceuticals. nih.gov Its prevalence stems from its favorable physicochemical properties, including its ability to participate in hydrogen bonding and its conformational flexibility. This scaffold is a key component in a diverse range of biologically active molecules, demonstrating antimicrobial, anticancer, and anti-inflammatory properties, among others. sigmaaldrich.com

In organic synthesis, pyrrolidin-2-ones serve as valuable intermediates for the construction of more complex molecules. The lactam functionality can be readily transformed, and the ring can be stereoselectively substituted at various positions, providing access to a rich diversity of chemical structures. anichemllc.com The development of novel synthetic methodologies to access functionalized pyrrolidin-2-ones remains an active area of research. organic-chemistry.org

The following table provides a glimpse into the diverse biological activities associated with the pyrrolidin-2-one scaffold:

Compound Class Biological Activity Reference
Pyrrolidin-2,5-dione derivativesAnticonvulsant nih.gov
Pyrrolidin-2-one-based compoundsAntimicrobial, Angiogenesis inhibition sigmaaldrich.com
Substituted Pyrrolidin-2-onesAnticancer, Antimicrobial sigmaaldrich.com

Significance of the 5-(Aminomethyl)-5-phenylpyrrolidin-2-one (B6154105) Structural Motif in Heterocyclic Chemistry

While specific research on this compound is not extensively documented in publicly available literature, the significance of its structural components can be inferred from studies on related compounds. The presence of a quaternary stereocenter at the C5 position, bearing both a phenyl and an aminomethyl group, is a notable feature. This arrangement introduces a chiral center, and the spatial orientation of these substituents is expected to be a critical determinant of the molecule's biological activity and its utility as a chiral building block.

The phenyl group at C5 introduces aromaticity and steric bulk, which can influence molecular interactions through pi-stacking and van der Waals forces. The aminomethyl group provides a basic nitrogen atom and a site for further functionalization or hydrogen bonding, which is often crucial for binding to biological targets. The combination of these two distinct groups on the same carbon atom of the pyrrolidin-2-one ring creates a unique chemical entity with potential for novel applications.

Overview of Current Research Perspectives and Future Directions for 5-Substituted Pyrrolidin-2-one Analogs

Current research on 5-substituted pyrrolidin-2-one analogs is largely driven by the quest for new therapeutic agents. Scientists are actively exploring the synthesis of libraries of these compounds with diverse substituents at the C5 position to probe structure-activity relationships (SAR). The development of stereoselective synthetic methods to control the configuration of the C5 stereocenter is a key focus, as different stereoisomers often exhibit markedly different biological activities. anichemllc.com

Future research will likely concentrate on several key areas:

Novel Synthetic Methodologies: The development of efficient and stereoselective methods for the synthesis of 5-substituted pyrrolidin-2-ones will continue to be a priority. This includes the use of catalytic asymmetric methods and the exploration of novel starting materials.

Medicinal Chemistry Applications: The exploration of 5-substituted pyrrolidin-2-ones as inhibitors of various enzymes and receptors is an ongoing endeavor. The aminomethylphenyl substitution pattern, in particular, could be explored for its potential in targeting neurological disorders or as anticancer agents.

Materials Science: The rigid, chiral scaffold of some 5-substituted pyrrolidin-2-ones could find applications in the development of new chiral materials and catalysts.

The table below lists some related pyrrolidin-2-one compounds and their documented status, highlighting the chemical space around the target molecule.

Compound Name CAS Number Molecular Formula Reference
5-(Aminomethyl)pyrrolidin-2-one154148-69-3C5H10N2O nih.gov
(R)-5-(Aminomethyl)pyrrolidin-2-oneNot AvailableC5H10N2O sigmaaldrich.com
5-(Aminomethyl)-1-methylpyrrolidin-2-one67433-53-8C6H12N2O nih.gov
5-(aminomethyl)-5-methylpyrrolidin-2-one1314906-58-5C6H12N2O chemicalbook.com
5-(aminomethyl)-1-[(3,5-difluorophenyl)methyl]pyrrolidin-2-oneNot AvailableC12H14F2N2O anichemllc.com
(5S)-5-Phenylpyrrolidin-2-one56553-09-4C10H11NO biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-5-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-8-11(7-6-10(14)13-11)9-4-2-1-3-5-9/h1-5H,6-8,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBQZMZGFOEMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1=O)(CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Advanced Spectroscopic Analysis of 5 Aminomethyl 5 Phenylpyrrolidin 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR Analysis (¹H, ¹³C)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of an organic compound like 5-(Aminomethyl)-5-phenylpyrrolidin-2-one (B6154105).

¹H NMR Spectroscopy: A hypothetical ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The protons of the phenyl group would appear in the aromatic region (typically δ 7-8 ppm). The protons of the pyrrolidinone ring and the aminomethyl side chain would appear in the aliphatic region. Key features would include the chemical shift (position of the signal), integration (relative number of protons), and multiplicity (splitting pattern), which would reveal adjacent proton relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the lactam ring would have a characteristic downfield chemical shift (around δ 170-180 ppm). The carbons of the phenyl ring would appear between δ 120-150 ppm, and the aliphatic carbons of the pyrrolidinone ring and the aminomethyl group would be found at higher field strengths.

A data table summarizing the expected chemical shifts for the key functional groups is presented below.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Phenyl (Ar-H)7.0 - 8.0120 - 150
Lactam (N-H)5.0 - 8.0-
Methylene (B1212753) (CH₂)1.5 - 3.520 - 50
Methine (CH)Not ApplicableNot Applicable
Aminomethyl (CH₂-NH₂)2.5 - 4.030 - 50
Carbonyl (C=O)-170 - 180

Note: This table is predictive and not based on experimental data for this compound.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., HMBC, NOE)

Two-dimensional NMR techniques would be crucial for unambiguously assigning the signals from 1D NMR and determining the molecule's connectivity and stereochemistry.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal long-range (2-3 bond) correlations between protons and carbons. It would be essential for confirming the connection between the phenyl group, the aminomethyl group, and the C5 carbon of the pyrrolidinone ring.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments show through-space correlations between protons that are close to each other, regardless of their bonding connectivity. This would be vital for determining the relative stereochemistry at the C5 chiral center, for instance, by observing correlations between the protons of the aminomethyl group and specific protons on the phenyl ring or the pyrrolidinone ring.

Mass Spectrometric Investigations for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound (molecular formula: C₁₁H₁₄N₂O), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition. The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses, such as the loss of the aminomethyl group or fragments from the phenyl ring, which would support the proposed structure.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide unambiguous information on:

Bond lengths and angles.

The conformation of the five-membered pyrrolidinone ring.

The absolute stereochemistry of the C5 chiral center.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Without experimental data, it is not possible to provide crystal system, space group, or unit cell dimensions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amine and lactam (around 3200-3500 cm⁻¹), C-H bonds (aromatic and aliphatic, around 2850-3100 cm⁻¹), the C=O of the lactam (a strong band around 1650-1700 cm⁻¹), and C=C bonds of the phenyl ring (around 1450-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring.

A summary of the expected vibrational frequencies is provided below.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
N-H (Amine/Lactam)Stretching3200 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=O (Lactam)Stretching1650 - 1700
C=C (Aromatic)Stretching1450 - 1600

Note: This table is predictive and not based on experimental data for this compound.

Conformational Analysis and Stereochemical Research of 5 Aminomethyl 5 Phenylpyrrolidin 2 One

Theoretical Frameworks for Conformational Studies of Pyrrolidine (B122466) Rings

The conformational flexibility of the pyrrolidine ring, a core component of 5-(aminomethyl)-5-phenylpyrrolidin-2-one (B6154105), is well-defined by established theoretical frameworks. The five-membered ring is not planar and typically adopts puckered conformations to minimize torsional strain and steric interactions. nih.gov These conformations are most commonly described as "envelope" (E) or "twist" (T) forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. The twist conformation has two adjacent atoms out of the plane on opposite sides.

For the pyrrolidine ring, the puckering is often localized at the Cγ and Cβ carbons. This leads to two predominant pucker modes, commonly referred to as Cγ-endo and Cγ-exo. frontiersin.orgnih.gov

Cγ-endo (Down-puckered): The Cγ atom is displaced on the opposite side of the ring from the Cδ and Cα substituents. nih.gov

Cγ-exo (Up-puckered): The Cγ atom is displaced on the same side as the Cδ and Cα substituents. nih.gov

Quantum mechanical calculations are a fundamental tool for investigating these conformations. frontiersin.org For instance, studies on similar N-acylated α-proline derivatives have shown that the Cγ-endo pucker can be more stable than the Cγ-exo state. frontiersin.org The energy difference between these forms can be influenced by the solvent, with calculations showing a difference of 1.2 kcal·mol⁻¹ in dimethyl sulfoxide (B87167) and 2.8 kcal·mol⁻¹ in the gas phase for a related structure. frontiersin.org The presence of substituents, such as the phenyl and aminomethyl groups at the C5 position of this compound, significantly influences the energetic preference for a particular puckered state. frontiersin.orgnih.gov

Computational Approaches to Conformational Sampling

To fully explore the conformational space of a flexible molecule like this compound, computational methods are indispensable. These approaches aim to identify all low-energy conformers and the transition states that connect them. researchgate.netresearchgate.net Given the small energy differences that often exist between conformers, high-accuracy electronic structure methods are necessary. researchgate.net

A common strategy involves a hybrid approach, where an initial broad search for conformers is conducted using computationally less expensive methods, followed by geometry optimization of the most stable conformers at a higher level of theory, such as Density Functional Theory (DFT) or coupled cluster theory. researchgate.netresearchgate.net It has been noted that for some pyrrolidine enamines, s-cis and s-trans conformers around the N(1)–C(α) bond can be similarly stable, highlighting the need for thorough sampling. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for sampling the conformational landscape of molecules by simulating the atomic motions over time. mdpi.comnih.gov MD simulations can reveal the dynamic transitions between different conformational states, providing insights into the flexibility of the pyrrolidine ring and the rotational freedom of its substituents. nih.govfrontiersin.org

For complex molecules, standard MD simulations may struggle to overcome high energy barriers within a practical timescale. nih.gov To address this, enhanced sampling techniques such as adaptive biased sampling or replica-exchange MD (REMD) are employed. nih.govacs.org These methods accelerate the exploration of the conformational space to ensure a more comprehensive sampling of possible structures, including the interconversion between endo and exo puckers of the pyrrolidine ring. nih.govfrontiersin.org The resulting trajectories from MD simulations can be used to calculate the relative populations of different conformers based on the time spent in each state. acs.org

Potential Energy Surface Exploration

The potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. rsc.org By exploring the PES, researchers can identify all stable conformers, which correspond to local minima on the surface, and the transition states for their interconversion, which are saddle points. rsc.orgaps.org

The exploration of a PES can be a computationally intensive task, especially for molecules with multiple rotatable bonds. rsc.org Modern approaches often use automated algorithms to map the PES. nih.govchemrxiv.org These methods can employ evolutionary algorithms or reactive molecular dynamics to efficiently discover reaction pathways and conformational minima, sometimes starting from just a single initial structure. nih.govchemrxiv.org For a molecule like this compound, the PES would be constructed by systematically varying key dihedral angles, such as those defining the pyrrolidine ring pucker and the orientation of the phenyl and aminomethyl groups. auremn.org.br The energy minima found on the PES represent the most likely conformations the molecule will adopt. nih.gov

Influence of Stereochemistry on Molecular Conformation

Stereochemistry plays a decisive role in dictating the conformational preferences of the pyrrolidine ring in this compound. The spatial arrangement of the substituents at the C5 stereocenter significantly influences the puckering of the ring. frontiersin.orgresearchgate.net

The steric bulk of substituents is a major factor. For example, the introduction of a bulky tert-butyl group at the C4 position of proline has been shown to strongly favor a pseudoequatorial orientation, which in turn forces a specific puckering of the pyrrolidine ring. nih.gov In the case of this compound, the large phenyl group at C5 will have a dominant steric effect, likely influencing the ring to adopt a conformation that minimizes steric clashes. frontiersin.org This steric effect can become the determining factor for the ring's pucker, potentially impeding rotation around certain bonds unless the ring first switches its conformation. frontiersin.org The relative orientation (cis or trans) of substituents can lead to opposite puckering effects. nih.govresearchgate.net The specific stereoisomer (R or S) of this compound will therefore exhibit a distinct and predictable conformational preference.

Table 1: Influence of Substituent Stereochemistry on Pyrrolidine Ring Pucker
Substituent at C4 (Proline Analogs)ConfigurationFavored Ring PuckerReference
4(R)-hydroxy-l-prolinetransexo nih.gov
4-tert-butyl-l-prolinetransendo nih.gov
4-tert-butyl-l-prolinecisexo nih.gov

Experimental Techniques for Conformational Preference Determination

While computational methods provide invaluable theoretical insight, experimental techniques are essential for validating the predicted conformations and determining the actual conformational preferences in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for conformational analysis in solution. nih.govnih.gov Techniques like 1H NMR can provide information on the time-averaged conformation. researchgate.netauremn.org.br The analysis of vicinal proton-proton scalar couplings (³JHH) is a well-established method for determining the conformation of five-membered rings. nih.gov Furthermore, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide distance restraints between protons, which are crucial for defining the spatial structure and calculating ensembles of conformers. frontiersin.org For example, the volumes of Hα-Hβ cross-peaks can be used for calibration, as the distance between these atoms is relatively fixed in both endo and exo conformations. frontiersin.org

Fourier-Transform Infrared (FTIR) Spectroscopy is another valuable technique for conformational analysis. nih.govnih.gov The vibrational frequencies of specific functional groups, such as the amide C=O stretch in the lactam ring, are sensitive to the local molecular environment and conformation. nih.govresearchgate.net By comparing experimental FTIR spectra with spectra calculated for different conformers using quantum mechanical methods, it is possible to identify the predominant conformation in a given state. nih.govresearchgate.net For instance, the analysis of the amide I band can provide information on the secondary structure of peptides containing pyrrolidine rings. nih.gov

Computational Chemistry and Theoretical Investigations of 5 Aminomethyl 5 Phenylpyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of electron distribution and its influence on chemical behavior. nih.gov

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. semanticscholar.org By focusing on the electron density, DFT provides a computationally tractable approach to predict a wide array of molecular properties with a good balance of accuracy and efficiency. semanticscholar.orgnih.gov For 5-(Aminomethyl)-5-phenylpyrrolidin-2-one (B6154105), DFT calculations can be employed to optimize the molecular geometry, yielding precise information about bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a variety of reactivity descriptors can be calculated. These descriptors, rooted in conceptual DFT, provide quantitative measures of a molecule's propensity to react in specific ways. Key reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution. A larger hardness value suggests greater stability.

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These descriptors are invaluable for comparing the reactivity of this compound with its analogs and for predicting its behavior in different chemical environments. For instance, a study on various organic molecules has shown that these DFT-derived descriptors can effectively predict their reactive nature. researchgate.net While direct DFT studies on this compound are not extensively published, data from structurally similar compounds, such as anticonvulsant drugs, suggest that the pyrrolidinone core significantly influences these electronic parameters. nih.gov

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for this compound

DescriptorSymbolIllustrative ValueUnit
Chemical Hardnessη4.5eV
Chemical SoftnessS0.22eV⁻¹
Electronegativityχ3.8eV
Electrophilicity Indexω1.6eV

Note: The values in this table are illustrative and based on typical ranges observed for similar organic molecules in computational studies. They are intended to represent the type of data generated from DFT calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For this compound, the distribution of HOMO and LUMO densities would likely be concentrated on different regions of the molecule, with the phenyl ring and the carbonyl group of the pyrrolidinone ring being key sites for electronic interactions. researchgate.netchemrxiv.org

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its non-covalent interaction patterns. nih.gov The ESP is mapped onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue represents areas of positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the aminomethyl group's hydrogen atoms, highlighting these as potential sites for hydrogen bonding. nih.gov

Table 2: Illustrative Frontier Orbital Energies for this compound

OrbitalIllustrative EnergyUnit
HOMO-6.2eV
LUMO-1.7eV
HOMO-LUMO Gap (ΔE)4.5eV

Note: These energy values are illustrative and are based on typical results from quantum chemical calculations for similar organic molecules.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and for elucidating their mechanism of action at a molecular level. For this compound, molecular docking simulations can be performed to predict its binding affinity and mode of interaction with various biological targets. For example, given the structural similarities of some pyrrolidinone derivatives to anticonvulsant drugs, potential targets could include voltage-gated ion channels or neurotransmitter receptors. nih.govnih.govnih.gov

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For instance, a docking study of pyrrolidinone derivatives with an enzyme active site could highlight the importance of the aminomethyl group in forming hydrogen bonds with specific amino acid residues, while the phenyl group might engage in hydrophobic interactions. nih.gov

In Silico Studies on Molecular Interactions and Recognition

Beyond docking, a range of in silico methods can be used to study the molecular interactions and recognition processes of this compound. semanticscholar.org These studies can provide a more dynamic picture of the binding event and can help to refine the understanding of the forces driving complex formation. Molecular dynamics (MD) simulations, for example, can be used to simulate the behavior of the ligand-receptor complex over time, providing insights into its stability and the flexibility of the binding site. semanticscholar.org

Pharmacophore modeling is another powerful in silico tool. chemrxiv.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. By analyzing the structure of this compound, a pharmacophore model could be developed that includes features such as a hydrogen bond donor (the aminomethyl group), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring. This model could then be used to screen large databases of compounds to identify other molecules with similar pharmacophoric features and, therefore, potential similar biological activity. nih.gov

Development of Computational Models for Pyrrolidin-2-one Analog Prediction

The development of computational models to predict the properties and activities of new chemical entities is a cornerstone of modern drug design. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are a prominent example. jchemlett.com QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By building a QSAR model for a set of pyrrolidin-2-one analogs, it would be possible to predict the activity of new, unsynthesized derivatives. researchgate.netnih.gov

The development of such a model would involve several steps:

Data Collection: Assembling a dataset of pyrrolidin-2-one analogs with experimentally determined activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that relates the descriptors to the activity. researchgate.net

Model Validation: Rigorously validating the model to ensure its predictive power.

Once a robust predictive model is established, it can be used to virtually screen libraries of pyrrolidin-2-one analogs and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 5 Aminomethyl 5 Phenylpyrrolidin 2 One Analogs

Identification of Key Structural Elements for Biological Activity

The fundamental structure of 5-(aminomethyl)-5-phenylpyrrolidin-2-one (B6154105) analogs consists of three key pharmacophoric elements: the pyrrolidin-2-one core, a phenyl ring substituent at the 5-position, and an aminomethyl group also at the 5-position. The pyrrolidin-2-one ring, a five-membered lactam, is a prevalent scaffold in centrally active agents and is considered a crucial element. uran.uaunipa.it Research on related N-phenyl pyrrolidin-2-ones has confirmed that a single carbonyl group within the cyclic imide structure is essential for inhibitory activity against certain enzymes like protoporphyrinogen (B1215707) oxidase. nih.gov The spatial arrangement of substituents conferred by the sp3-hybridized carbons of the non-planar pyrrolidine (B122466) ring allows for a three-dimensional exploration of pharmacophore space, which is a significant feature for biological interactions. unipa.itnih.gov The phenyl ring and the basic aminomethyl group are critical for modulating potency and the specific profile of biological activity.

Systematic Investigation of Substituent Effects on Activity

Role of the Aminomethyl Group in Biological Potency

The aminomethyl group at the C5 position is a key determinant of biological potency. This functional group, with its basic nitrogen, is believed to play a significant role in the interaction with biological targets. In many neurologically active compounds, such basic amine groups are crucial for forming salt bridges or hydrogen bonds with acidic residues in receptor binding pockets. For instance, in analogs like nebracetam (B40111), which is a 4-(aminomethyl)-1-benzylpyrrolidin-2-one, the aminomethyl moiety is integral to its nootropic effects, which are mediated through cholinergic mechanisms. uran.uaresearchgate.net The presence of this group is a recurring feature in potent analogs, suggesting its direct involvement in the ligand-receptor binding that underlies their pharmacological action. nih.gov

Impact of Phenyl Ring Substitutions on Activity Profiles

Modifications to the phenyl ring at the 5-position have a pronounced impact on the activity profiles of these analogs. The nature, position, and electronic properties of substituents can fine-tune the compound's potency and selectivity. Studies on related pyrrolidin-2-one derivatives have shown that introducing substituents can lead to significant changes in activity. For example, in the investigation of nebracetam analogs, the introduction of halogen substituents onto the phenyl ring was explored to create compounds with potentially improved nootropic parameters. researchgate.net Molecular docking studies of these halogen-substituted analogs indicated that such modifications influence the binding affinity for cholinergic receptors. researchgate.net In other series of N-phenyl pyrrolidin-2-ones, compounds with specific substitution patterns, such as 4-chloro-2-fluoro-5-propoxy substitutions, have demonstrated excellent inhibitory activity. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties of the phenyl ring.

Table 1: Effect of Phenyl Ring Substitutions on Biological Activity of Pyrrolidin-2-one Analogs
Analog SeriesSubstituentPositionObserved Effect on ActivityReference
Nebracetam AnalogsHalogen (e.g., Cl)2, 3, or 4Modulates binding affinity to cholinergic receptors researchgate.net
PPO Inhibitors-Cl, -F, -OPr4, 2, 5High inhibitory potency (Ki = 0.095μM) nih.gov
PPO Inhibitors-Cl, -F, -O-allyl4, 2, 5High inhibitory potency (Ki = 0.12μM) nih.gov

Modifications of the Pyrrolidin-2-one Core Structure

The pyrrolidin-2-one nucleus serves as a fundamental scaffold, and its structural integrity is vital for activity. unipa.itnih.gov Modifications to this core have been investigated to understand its role. Research comparing a pyrrolidine core to a six-membered piperidine (B6355638) core in M5 antagonists revealed that the pyrrolidine ring was well-tolerated and, in some cases, led to increased potency. nih.gov For instance, a racemic pyrrolidine analog (hM₅ IC₅₀ = 47 nM) was twofold more potent than its piperidine counterpart (hM₅ IC₅₀ = 111 nM). nih.gov However, further reduction of the ring size to an azetidine (B1206935) core resulted in a significant drop in potency, indicating that the five-membered ring is optimal for this particular target. nih.gov These findings underscore that while some flexibility in the core structure is permissible, the five-membered lactam ring provides a privileged scaffold for achieving high potency. nih.gov

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry is a critical factor in the structure-activity relationships of 5-phenylpyrrolidin-2-one (B1266415) analogs, a consequence of the chiral center at the C5 position. unipa.itnih.gov The spatial orientation of the phenyl and aminomethyl groups is crucial for proper alignment within the receptor binding site. A clear demonstration of this was observed in a series of M5 antagonists, where the (R)-enantiomer of a pyrrolidine-based compound (hM₅ IC₅₀ = 21 nM) was 21-fold more potent than its corresponding (S)-enantiomer (hM₅ IC₅₀ = 440 nM). nih.gov This significant difference in activity highlights the enantioselective nature of the biological target, which can distinguish between the two mirror-image forms of the molecule. nih.gov Further studies have shown that the stereochemistry of the chiral center is preserved during certain synthetic routes, allowing for the preparation of optically pure and more potent compounds. mdpi.com

Table 2: Stereochemical Influence on hM₅ Receptor Antagonist Activity
CompoundConfigurationhM₅ IC₅₀ (nM)Reference
Pyrrolidine AnalogRacemic47 nih.gov
(S)-EnantiomerS440 nih.gov
(R)-EnantiomerR21 nih.gov

Advanced Methodologies in Pyrrolidin 2 One Research

Chromatographic Separation and Purification Techniques

The presence of a stereocenter at the C5 position of the pyrrolidinone ring means that a compound like 5-(Aminomethyl)-5-phenylpyrrolidin-2-one (B6154105) exists as a pair of enantiomers. Since the biological activity of chiral molecules is often stereospecific, the separation and purification of individual enantiomers are critical for research and development. High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for this purpose.

The primary approach for chiral separation via HPLC involves the use of a Chiral Stationary Phase (CSP). A CSP creates a chiral environment where the enantiomers of an analyte form transient, diastereomeric complexes with different stabilities, leading to different retention times and thus enabling their separation. For compounds containing aromatic moieties and amino groups, such as 5-aryl-pyrrolidinones, polysaccharide-based and cyclodextrin-based CSPs are particularly relevant.

Polysaccharide-based CSPs, derived from cellulose (B213188) or amylose (B160209) that have been functionalized with derivatives like phenyl carbamates, are highly effective. These phases operate by creating "chiral pockets" or grooves where analyte molecules can partition, and separation is achieved based on the fit and interaction within these structures. Cyclodextrin-based CSPs, which are cyclic oligosaccharides, work on an inclusion principle, where one enantiomer fits more precisely into the chiral cavity of the cyclodextrin. The choice of the specific CSP and mobile phase conditions is crucial for achieving optimal resolution. For instance, studies on 2-arylpropionic acid derivatives have successfully utilized trimethyl-β-cyclodextrin as a chiral selector in capillary electrophoresis, a related technique.

The purification of these compounds on a larger scale is often achieved using preparative chromatography, which adapts analytical HPLC methods for isolating larger quantities of the desired enantiomer.

Table 1: Examples of Chiral Stationary Phases (CSPs) for HPLC

CSP TypeExample Phase Name/DerivativePrinciple of SeparationTypical AnalytesReference
Polysaccharide-BasedCellulose or Amylose tris(3,5-dimethylphenylcarbamate)Forms "chiral pockets" allowing for differential partitioning of enantiomers.Aromatic compounds, β-blockers, various pharmaceuticals.
Cyclodextrin-BasedHydroxypropyl-β-cyclodextrin, Sulfobutyl ether β-cyclodextrinInclusion complex formation where one enantiomer fits better into the chiral cavity.Compounds with aromatic rings, NSAIDs (e.g., loxoprofen), ondansetron.
Protein-BasedTeicoplanin (Macrocyclic Glycopeptide)Multiple chiral selectors provide complex interactions (hydrophobic, ionic, hydrogen bonding).Unusual α-amino acids and their amides.
Pirkle-TypeFunctionalized Amino AcidsRelies on three-point interactions (π-π, hydrogen bonding, dipole-dipole).General purpose, but with lower "hit rates" compared to polysaccharide phases.

High-Throughput Screening Approaches in Compound Discovery Research

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify "hits"—molecules that exhibit a desired biological activity. This methodology is crucial for exploring the therapeutic potential of new chemical scaffolds like the pyrrolidinone ring system. In the context of this compound, HTS would be employed to test derivatives against specific biological targets, such as enzymes or receptors.

The process begins with the selection of diverse compound libraries. These collections are carefully curated to maximize chemical diversity and include molecules with lead-like properties. Phenotypic screening, where compounds are tested on whole organisms or cells to observe a specific effect (a phenotype), is a common HTS strategy. For example, the nematode Caenorhabditis elegans is often used as a surrogate model for identifying potential anthelmintic compounds.

A typical HTS workflow involves testing large libraries in a single-shot assay at a fixed concentration to identify initial hits. Compounds that show significant activity (e.g., >70% inhibition) are then subjected to dose-response assays to determine their potency, often expressed as an EC₅₀ or IC₅₀ value. The identified hits, which could be derivatives of the core pyrrolidinone structure, then serve as starting points for lead optimization.

Research Challenges and Future Directions in the Study of 5 Aminomethyl 5 Phenylpyrrolidin 2 One

Synthetic Accessibility and Efficiency in Research Scale-Up

A primary challenge in the investigation of 5-(aminomethyl)-5-phenylpyrrolidin-2-one (B6154105) and its derivatives is the development of efficient and scalable synthetic routes. Many established laboratory-scale syntheses are multi-step processes that may not be suitable for producing the larger quantities of material required for extensive preclinical and clinical research.

ChallengePotential Solution / Future DirectionResearch Context
Lengthy Synthetic Routes Development of alternative, more concise synthetic pathways.Reducing a 6-stage synthesis to 4 stages for related analogues has been demonstrated. uran.ua
Use of Hazardous Reagents Avoiding toxic substances like sodium azide (B81097) by designing alternative chemical transformations.Optimized methods have successfully eliminated the need for hazardous materials. researchgate.net
Low Overall Yields Optimization of reaction conditions and purification methods for each step.Focus on increasing the yield of target products for efficient scale-up. uran.ua
Scalability for Advanced Research Implementation of scalable technologies like microwave-assisted synthesis and flow chemistry.MAOS has been shown to increase efficiency in the synthesis of pyrrolidines. nih.gov

Addressing Stereochemical Complexity in Analog Design and Synthesis

The this compound structure contains a chiral center at the C5 position of the pyrrolidinone ring. This stereochemical complexity is a critical consideration in drug design and a significant research challenge. The three-dimensional arrangement of substituents on the pyrrolidine (B122466) ring can profoundly influence biological activity. nih.govresearchgate.net Different stereoisomers of a compound can exhibit vastly different binding affinities and efficacies at a biological target due to the chiral nature of proteins, such as enzymes and receptors. researchgate.net

Future research must focus on the development of stereoselective synthetic methods to produce enantiomerically pure analogs of this compound. This allows for the precise evaluation of individual stereoisomers and the establishment of clear structure-activity relationships (SAR). The non-planar, puckered nature of the pyrrolidine ring (a phenomenon known as "pseudorotation") further contributes to its three-dimensional coverage and ability to explore pharmacophore space, making stereochemical control paramount. nih.govresearchgate.net Understanding how the spatial orientation of the aminomethyl and phenyl groups affects target engagement is essential for designing more potent and selective next-generation compounds. researchgate.net

Stereochemical AspectImplication in ResearchFuture Direction
Chiral Center at C5 Enantiomers may have different biological activities and potencies.Development of asymmetric syntheses to produce single, pure enantiomers for evaluation.
Ring Puckering ("Pseudorotation") The non-planar ring structure creates specific 3D shapes that affect receptor binding. nih.govresearchgate.netInvestigating how substituents at various positions influence the preferred ring conformation and its effect on activity.
Spatial Orientation of Substituents The relative orientation of the phenyl and aminomethyl groups is critical for target interaction.Systematic synthesis and testing of all possible stereoisomers to build comprehensive SAR models. researchgate.net

Refinement of Computational Models for Predictive Research

Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly vital in modern drug discovery. For the pyrrolidin-2-one scaffold, these methods are used to predict binding affinities, understand interactions with biological targets, and guide the design of new analogs. uran.uamdpi.com For example, molecular docking has been used to predict the nootropic activity of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives by modeling their interaction with acetylcholine (B1216132) receptors. researchgate.net

However, a significant challenge lies in the refinement and validation of these computational models to ensure their predictive accuracy. The performance of a model is highly dependent on the quality of the input data and the algorithms used. mdpi.com In some QSAR studies on related scaffolds, models could explain a significant portion of the activity variance (e.g., R² = 0.674), but outliers and predictive limitations for test sets (e.g., R²_test = 0.788) highlight the need for improvement. mdpi.com Future directions include the integration of more sophisticated machine learning and deep learning approaches, which can handle complex, non-linear relationships between chemical structure and biological activity. nih.govnih.gov Improving these in silico models will accelerate the discovery process by allowing researchers to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Computational MethodApplication in Pyrrolidin-2-one ResearchChallenge / Future Direction
Molecular Docking Predicting binding modes and affinity at target sites (e.g., acetylcholine receptors). uran.uaresearchgate.netImproving scoring functions to more accurately rank potential ligands, especially those with conformational flexibility.
QSAR (Quantitative Structure-Activity Relationship) Relating chemical structural features to biological activity to predict the potency of new analogs. mdpi.comEnhancing model robustness and predictive power by using larger, more diverse training sets and advanced statistical methods.
Machine Learning / Deep Learning Classifying compounds as active/inactive or predicting multi-target activities (polypharmacology). nih.govDeveloping models that can predict a wider range of ADMET (Adsorption, Distribution, Metabolism, Excretion, Toxicity) properties to better identify promising drug candidates early. nih.gov

Identification of Novel Biological Targets for Pyrrolidin-2-one Scaffolds

While initial interest in related structures may have been focused on specific areas like nootropic activity, the pyrrolidin-2-one ring is a versatile scaffold found in compounds with a wide range of biological activities. nih.govnih.gov A key future direction is the systematic exploration and identification of novel biological targets for this chemical class, expanding its therapeutic potential beyond currently known applications.

The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry, appearing in drugs targeting various diseases. Research has shown that derivatives of the broader pyrrolidine and pyrrolidinone families can act as:

Anticancer Agents: Some derivatives function as multi-target tyrosine kinase receptor inhibitors or kinesin Eg5 inhibitors. nih.govmdpi.com

Anti-infective Agents: Bicyclic pyrrolidines have been developed as inhibitors of parasite enzymes like phenylalanine tRNA synthetase (PheRS) in Toxoplasma gondii. acs.org

Immunomodulators: Certain complex heterocyclic systems incorporating a pyrrolidine moiety have been investigated as inhibitors of the PD-1/PD-L1 interaction for cancer immunotherapy. acs.org

CNS Agents: Beyond nootropics, the scaffold is integral to ligands for dopamine (B1211576) D3 receptors, relevant for neuropsychiatric disorders. mdpi.com

Future research will likely involve high-throughput screening and chemoproteomics to identify new protein binding partners for this compound and its analogs. This will help to uncover new therapeutic opportunities and could lead to the development of first-in-class medicines for a variety of diseases.

Therapeutic AreaPotential Biological Target(s)Example from Related Scaffolds
Oncology Tyrosine Kinases, Kinesin Eg52-Pyrrolidone-fused derivatives as kinase inhibitors; Dihydropyrimidinones with phenyl groups as Eg5 inhibitors. nih.govmdpi.com
Infectious Diseases Phenylalanine tRNA Synthetase (PheRS)Bicyclic pyrrolidines showing potent inhibition of T. gondii growth. acs.org
Neuropsychiatric Disorders Dopamine D3 ReceptorsFlexible scaffolds designed as potent and selective D3 receptor antagonists. mdpi.com
Immunology / Oncology PD-1/PD-L1 Interaction4-Arylindoline derivatives containing a pyrrolidine moiety developed as small-molecule inhibitors. acs.org

Q & A

Q. What are the established synthetic routes for 5-(Aminomethyl)-5-phenylpyrrolidin-2-one, and what critical steps ensure high yield and purity?

Methodological Answer: A four-step synthesis pathway is commonly employed (Scheme 3 in ):

Esterification : Reacting the precursor acid with CH3OH/H2SO4 to form the methyl ester.

Reduction : Selective reduction of the ester group using LiBH4 yields the hydroxymethyl intermediate.

Tosylation : Conversion of the hydroxyl group to a tosylate using p-TosCl enhances leaving-group ability.

Amination : Reaction with secondary amines introduces the aminomethyl group.

Q. Critical Steps :

  • LiBH4 selectivity avoids over-reduction of other functional groups.
  • Tosylation efficiency impacts downstream amination yield (monitor by TLC/HPLC).
  • Purification : Column chromatography or recrystallization ensures ≥95% purity (as validated by NMR and HRMS) .

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer: Key characterization techniques include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assignments focus on the pyrrolidinone ring protons (δ 3.5–4.5 ppm for NH/CH2 groups) and phenyl substituents (δ 7.2–7.6 ppm) .
  • FTIR : Peaks at ~1680 cm<sup>−1</sup> (C=O stretch) and ~3300 cm<sup>−1</sup> (N-H stretch) confirm lactam and amine groups .
  • HRMS : Exact mass calculation (e.g., C12H14N2O requires m/z 202.1106) validates molecular composition .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer: Discrepancies (e.g., unexpected splitting in <sup>1</sup>H NMR) may arise from:

  • Conformational isomerism : Use variable-temperature NMR to identify dynamic exchange .
  • Impurity interference : Compare HRMS with theoretical m/z to detect byproducts (e.g., incomplete tosylation in ).
  • X-ray crystallography : Resolve ambiguous NOESY correlations by determining the crystal structure .

Case Study : In , conflicting <sup>13</sup>C signals for a diastereomeric mixture were resolved via chiral HPLC, confirming enantiopurity.

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry (e.g., Gaussian 16) to assess nucleophilic sites. The aminomethyl group’s lone pair (NBO analysis) highlights susceptibility to electrophilic attack .
  • Molecular Dynamics : Simulate solvation effects on reaction pathways (e.g., SN2 vs. SN1 in amination steps) .
  • Docking Studies : Predict binding affinity for biological targets (e.g., enzyme active sites) to guide pharmacological studies.

Limitation : Computational models may underestimate steric hindrance from the phenyl group; validate with experimental kinetics.

Q. What are the common impurities in its synthesis, and how are they quantified?

Methodological Answer: Major Impurities :

  • Unreacted Tosylate Intermediate : Detect via HPLC (retention time ~12 min, C18 column, 60:40 MeCN/H2O) .
  • Over-reduced Byproduct (e.g., dihydroxymethyl derivative): Identified by HRMS (m/z +18 compared to target).

Q. Quantification :

  • LC-MS/MS : Calibrate with spiked standards (0.1–10 μg/mL) to determine impurity levels (<0.5% per ICH guidelines) .
  • NMR Integration : Compare proton signals of impurities to the main product (e.g., residual tosylate at δ 2.4 ppm) .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO2) on the phenyl ring decrease lactam ring stability (TGA/DSC analysis) .
  • Steric Effects : Bulky ortho-substituents hinder amination (e.g., 20% lower yield for 2-methylphenyl vs. phenyl in ).

Q. Experimental Design :

  • Synthesize analogs (e.g., 5-(aminomethyl)-5-(4-nitrophenyl)pyrrolidin-2-one) and compare reaction rates under identical conditions.
  • Use Hammett plots to correlate substituent σ values with kinetic data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.